molecular formula C24H28FN5O B5977832 N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide

N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide

Cat. No.: B5977832
M. Wt: 421.5 g/mol
InChI Key: LRZLDWQQLNGPAR-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O/c25-21-12-10-20(11-13-21)23(29-14-4-5-15-29)17-26-24(31)22-18-30(28-27-22)16-6-9-19-7-2-1-3-8-19/h1-3,7-8,10-13,18,23H,4-6,9,14-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZLDWQQLNGPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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